4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine
Description
4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine is a chemical compound with the molecular formula C16H13N3S. It is known for its unique structure, which includes a pyrimidine ring substituted with a phenylsulfanyl group and an amine group.
Properties
IUPAC Name |
4-(4-phenylsulfanylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3S/c17-16-18-11-10-15(19-16)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPDWNPNZJYNBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C3=NC(=NC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine typically involves the reaction of 4-(Phenylsulfanyl)benzaldehyde with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halides, alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Inhibition of Protein Kinases
One of the primary applications of 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine is as an inhibitor of protein kinases, which are crucial in regulating cellular processes such as proliferation and differentiation. This compound has shown promise in treating neoplastic diseases, particularly leukemia, by inhibiting the activity of specific kinases involved in cancer progression .
- Mechanism of Action : The compound acts by binding to the ATP-binding site of protein kinases, preventing their activation and subsequent signal transduction pathways that lead to tumor growth. Its efficacy has been demonstrated in preclinical studies involving various cancer cell lines.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for treating conditions characterized by excessive inflammation. Its ability to modulate inflammatory pathways could be beneficial in diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Case Study : In a study investigating the anti-inflammatory effects of similar pyrimidine derivatives, compounds were shown to reduce pro-inflammatory cytokine levels in vitro. The results suggest that this compound could exhibit comparable effects.
Neuroprotective Effects
There is emerging evidence that compounds structurally related to this compound may offer neuroprotective benefits. These effects are attributed to their ability to inhibit oxidative stress and apoptosis in neuronal cells, which could be relevant for neurodegenerative diseases like Alzheimer's and Parkinson's disease .
- Research Findings : Investigations into related compounds have shown a reduction in neuronal cell death under oxidative stress conditions. This suggests that further studies on this compound could yield significant insights into its neuroprotective mechanisms.
Molecular Docking Studies
Computational studies have been conducted to predict the binding affinity of this compound to various target proteins. These studies help elucidate its potential as a lead compound for drug development.
- Findings : Molecular docking simulations indicate strong interactions with key proteins involved in cancer and inflammation pathways, supporting its role as a multi-targeted therapeutic agent .
Formulation Development
The development of novel formulations incorporating this compound is also underway. For instance, nanoencapsulation techniques are being explored to enhance the bioavailability and therapeutic efficacy of this compound.
- Benefits of Nanoencapsulation : Encapsulating the compound within polymeric nanocarriers has been shown to improve its pharmacokinetic profile, allowing for sustained release and reduced systemic toxicity .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with proteins and enzymes, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, making the compound a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4-(Phenylsulfanyl)benzaldehyde: A precursor in the synthesis of 4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine.
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: Another compound with a phenylsulfanyl group, used in different chemical reactions.
Uniqueness
This compound is unique due to its combination of a phenylsulfanyl group and a pyrimidine ring. This structure provides distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets sets it apart from similar compounds .
Biological Activity
4-[4-(Phenylsulfanyl)phenyl]-2-pyrimidinylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and structure, which features a pyrimidine ring substituted with a phenylsulfanyl group. Its molecular weight is approximately 304.4 g/mol, and it exhibits properties typical of pyrimidine derivatives, which are known for their diverse biological activities.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including kinases and cyclooxygenases, leading to anti-inflammatory and anticancer effects.
- Receptor Binding : The compound may interact with specific receptors in cells, modulating signaling pathways that influence cell growth and apoptosis.
Biological Activities
Research has identified various biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have demonstrated cytotoxic effects against several cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Antimicrobial Properties : The compound has also shown potential antimicrobial activity against a range of bacteria and fungi. Studies utilizing disc diffusion methods have indicated significant inhibition zones against pathogens such as Escherichia coli and Candida albicans .
Research Findings and Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:
- Anticancer Studies :
- Antimicrobial Activity :
- Structure-Activity Relationship (SAR) :
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
